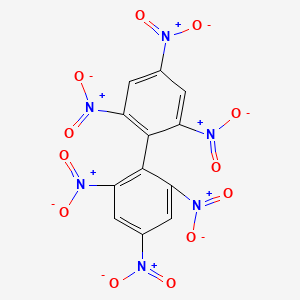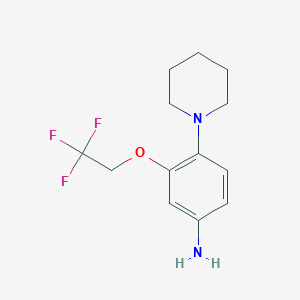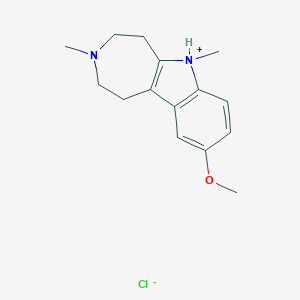![molecular formula C13H35Br2N4O2P B13731877 Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide CAS No. 19143-05-6](/img/structure/B13731877.png)
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide is a chemical compound with the molecular formula C13H35Br2N4O2P and a molecular weight of 470.224 g/mol. This compound is known for its unique structure, which includes a phosphonium group and two quaternary ammonium groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves multiple steps. The general synthetic route includes the reaction of a propoxy group with a trimethylazaniumyl ethylamino group, followed by phosphorylation and subsequent quaternization to form the final dibromide salt. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine, altering the compound’s reactivity.
Substitution: The quaternary ammonium groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and quaternary ammonium compounds.
Biology: This compound can be used in biochemical studies to investigate the interactions between phosphonium and ammonium groups with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves its interaction with molecular targets through its phosphonium and quaternary ammonium groups. These groups can form electrostatic interactions and hydrogen bonds with various biological molecules, influencing cellular pathways and processes. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide can be compared with other similar compounds, such as:
Tetramethylammonium bromide: A simpler quaternary ammonium compound with different reactivity and applications.
Triphenylphosphonium bromide: A phosphonium salt with distinct chemical properties and uses.
Hexadecyltrimethylammonium bromide: A surfactant with a long alkyl chain, differing in its physical and chemical behavior.
The uniqueness of this compound lies in its combination of phosphonium and quaternary ammonium groups, providing a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
19143-05-6 |
|---|---|
Molekularformel |
C13H35Br2N4O2P |
Molekulargewicht |
470.22 g/mol |
IUPAC-Name |
trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium;dibromide |
InChI |
InChI=1S/C13H35N4O2P.2BrH/c1-8-13-19-20(18,14-9-11-16(2,3)4)15-10-12-17(5,6)7;;/h8-13H2,1-7H3,(H2,14,15,18);2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RWVGENHLFLCGAX-UHFFFAOYSA-L |
Kanonische SMILES |
CCCOP(=O)(NCC[N+](C)(C)C)NCC[N+](C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


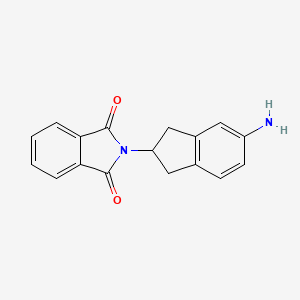
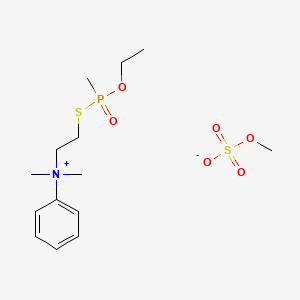

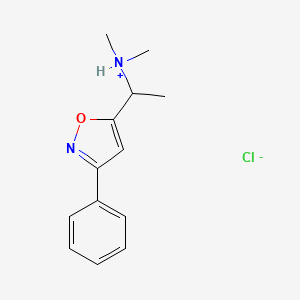
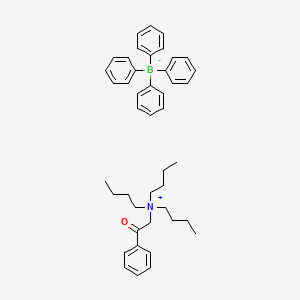
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
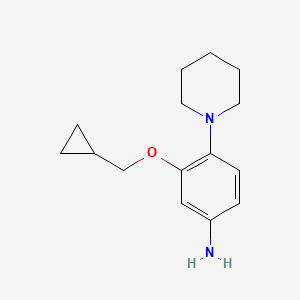
![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

